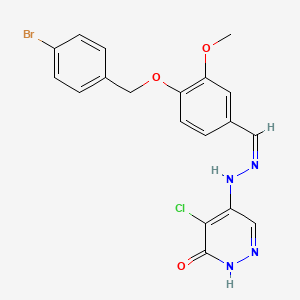
(Z)-5-(2-(4-((4-bromobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-(2-(4-((4-bromobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core substituted with a hydrazinyl group, a bromobenzyl ether, and a methoxybenzylidene moiety. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(2-(4-((4-bromobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one typically involves multiple steps:
Formation of 2-(4-bromobenzyl)oxybenzaldehyde: This intermediate is synthesized by reacting 4-bromobenzyl alcohol with 2-hydroxybenzaldehyde in the presence of a suitable base and solvent.
Condensation Reaction: The aldehyde group of 2-(4-bromobenzyl)oxybenzaldehyde is then condensed with 3-methoxybenzaldehyde hydrazone under acidic conditions to form the hydrazone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(2-(4-((4-bromobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazinyl group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(2-(4-((4-bromobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its hydrazinyl group can form covalent bonds with specific amino acid residues, making it a valuable tool for investigating protein function and structure .
Medicine
Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its reactivity and functional group diversity make it a versatile starting material for various industrial processes .
Mechanism of Action
The mechanism of action of (Z)-5-(2-(4-((4-bromobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The bromobenzyl ether and methoxybenzylidene moieties can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
2-((4-bromobenzyl)oxy)benzaldehyde: Shares the bromobenzyl ether moiety but lacks the hydrazinyl and pyridazinone groups.
2-(2-(2-((4-bromobenzyl)oxy)benzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide: Contains similar functional groups but differs in the core structure and substitution pattern.
Uniqueness
(Z)-5-(2-(4-((4-bromobenzyl)oxy)-3-methoxybenzylidene)hydrazinyl)-4-chloropyridazin-3(2H)-one is unique due to its combination of functional groups and the presence of the pyridazinone core. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H16BrClN4O3 |
|---|---|
Molecular Weight |
463.7 g/mol |
IUPAC Name |
4-[(2Z)-2-[[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]hydrazinyl]-5-chloro-1H-pyridazin-6-one |
InChI |
InChI=1S/C19H16BrClN4O3/c1-27-17-8-13(9-22-24-15-10-23-25-19(26)18(15)21)4-7-16(17)28-11-12-2-5-14(20)6-3-12/h2-10H,11H2,1H3,(H2,24,25,26)/b22-9- |
InChI Key |
LNJSLKLDFKBMDL-AFPJDJCSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC2=C(C(=O)NN=C2)Cl)OCC3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=C(C(=O)NN=C2)Cl)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


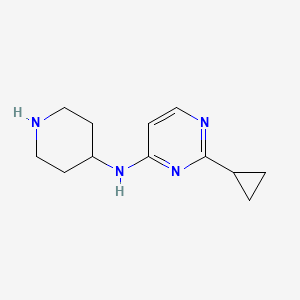
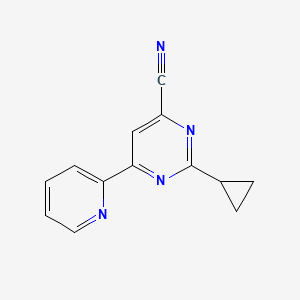
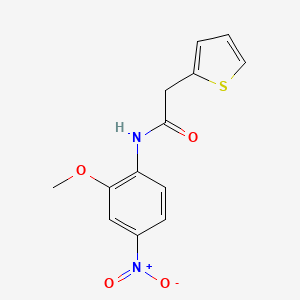

![6-[(2R)-2-hydroxy-3-methylbut-3-enyl]-5,7-dimethoxychromen-2-one](/img/structure/B14874038.png)
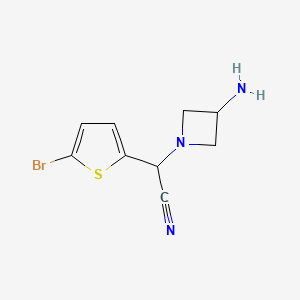
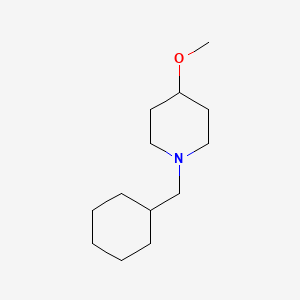
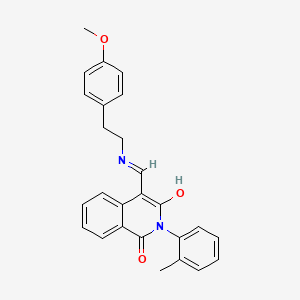
![3-Fluoro-4-[(1-pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14874053.png)
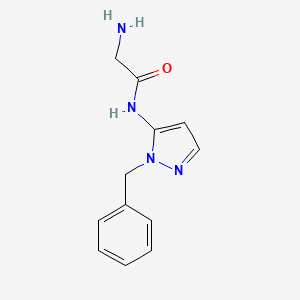
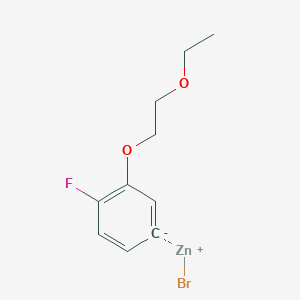
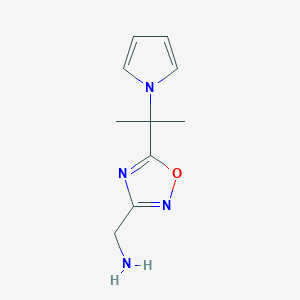

![1-Ethenyl-4-[(2,2,2-trifluoroethoxy)methyl]benzene](/img/structure/B14874099.png)
